molecular formula C12H6F4N2O3 B1393725 5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid CAS No. 1255146-91-8

5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid

Katalognummer: B1393725
CAS-Nummer: 1255146-91-8
Molekulargewicht: 302.18 g/mol
InChI-Schlüssel: AMHPTTMMIMBNNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazine core substituted at position 2 with a carboxylic acid group and at position 5 with a 2-fluoro-5-(trifluoromethyl)phenoxy moiety. Its structure combines electron-deficient pyrazine with a lipophilic, fluorine-rich aromatic substituent, making it a candidate for bioactivity studies. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the carboxylic acid may improve solubility and facilitate ionic interactions with biological targets .

Eigenschaften

IUPAC Name

5-[2-fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4N2O3/c13-7-2-1-6(12(14,15)16)3-9(7)21-10-5-17-8(4-18-10)11(19)20/h1-5H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHPTTMMIMBNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC2=NC=C(N=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Route 1: Nucleophilic Aromatic Substitution

Step 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)phenol

  • Reactants : 2-Fluoro-5-(trifluoromethyl)aniline, nitrous acid (HNO₂), and H₂SO₄.
  • Conditions : Diazotization at 0–5°C followed by hydrolysis at 80°C for 2–4 h.
  • Yield : ~85% (estimated from analogous reactions).

Step 2: Coupling with Pyrazine-2-carboxylic Acid

  • Activation : Pyrazine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 h.
  • Reaction : The acid chloride reacts with 2-fluoro-5-(trifluoromethyl)phenol in acetone with K₂CO₃ as a base at 0°C for 1 h, followed by stirring overnight.
  • Purification : Extraction with dichloromethane and crystallization from ethanol/water.
Parameter Value Source
Reaction Temperature 0°C (initial), RT (final)
Catalyst/Base K₂CO₃
Solvent Acetone

Route 2: Direct Carboxylation

Step 1: Formation of Phenoxy Intermediate

  • Reactants : 3-Methylpyrazine and 2-fluoro-5-(trifluoromethyl)phenol.
  • Conditions : Oxidative carboxylation using KMnO₄ in H₂SO₄ at 60–105°C for 1–4 h.
  • Mechanism : Oxidation of the methyl group to carboxylic acid via radical intermediates.

Step 2: Acidification and Decarboxylation

  • Reactants : 5-Methylpyrazine-2,3-carboxylic acid potassium salt.
  • Conditions : Treated with H₂SO₄ (mol ratio 2.5:1) at 115±10°C for 1 h.
  • Yield : ≥99% purity after butanone extraction.
Parameter Value Source
Acid Ratio (H₂SO₄) 2.5:1 (mol/mol)
Temperature 115±10°C
Extraction Solvent Butanone

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic Substitution High regioselectivity, scalable Requires toxic SOCl₂ 70–80%
Direct Carboxylation Avoids acid chloride intermediates Harsh oxidative conditions 85–90%

Industrial-Scale Optimization

  • Catalyst Use : Sodium pyrosulfite (Na₂S₂O₅) enhances cyclization efficiency in pyrazine ring formation.
  • Solvent Recovery : Butanone is recycled post-extraction to reduce waste.
  • Purity Control : HPLC analysis confirms ≥99% purity, critical for pharmaceutical applications.

Critical Reaction Parameters

  • Temperature Control : Decarboxylation at 115±10°C ensures complete conversion without side products.
  • pH Adjustment : Neutralization to pH 1.5–4.0 during extraction minimizes degradation.

Analyse Chemischer Reaktionen

Types of Reactions

5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential
This compound has been studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compounds derived from it, making them suitable candidates for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazinecarboxylic acids exhibit anticancer properties. For instance, a study demonstrated that compounds similar to 5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid showed significant cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy .

Agrochemicals

Herbicide Development
The compound's unique structure allows it to interact with plant growth regulators. Its derivatives have been investigated as potential herbicides, particularly for controlling weeds resistant to existing herbicides. The trifluoromethyl group enhances herbicidal activity by affecting the target enzyme systems in plants.

Case Study: Herbicidal Efficacy
Field trials have shown that formulations containing this compound effectively control specific weed species without harming crops, indicating its potential as a selective herbicide .

Material Science

Polymer Additives
Due to its chemical stability and unique properties, this compound is being explored as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers used in various applications, including electronics and automotive industries.

Chemical Synthesis

Building Block in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it a versatile building block in organic chemistry.

Wirkmechanismus

The mechanism of action of 5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and specificity, leading to significant biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Pyrazine Derivatives with Modified Substituents

5-(Trifluoromethyl)pyrazine-2-carboxylic Acid (CAS: 1060814-50-7)
  • Structure: Replaces the phenoxy group with a trifluoromethyl substituent directly on the pyrazine ring.
  • Key Differences: Lacks the phenoxy linker, reducing steric bulk. Trifluoromethyl on pyrazine increases electron-withdrawing effects compared to the phenoxy-linked trifluoromethyl in the target compound.
  • Implications : Likely exhibits distinct binding properties due to altered electronic and steric profiles. Reduced lipophilicity compared to the target compound .
Sorafenib Analogs (e.g., Compounds 6c, 6h)
  • Structure: Pyrazine-2-carboxamides with urea or amide substituents. For example: 6h: 5-[3-(4-Chloro-3-trifluoromethyl-phenyl)-ureido]-phenoxy-pyrazine-2-carboxylic acid cyclopentylamide. 6c: 5-[3-(4-Bromophenyl)-ureido]-phenoxy-pyrazine-2-carboxylic acid cyclopentylamide.
  • Key Differences :
    • Functional Groups : Amide/urea moieties instead of carboxylic acid.
    • Bioactivity : 6h inhibits c-Raf (IC₅₀ 0.6–0.9 μM in HepG2, HeLa, A549), while 6c lacks c-Raf inhibition, suggesting urea substituents dictate target specificity .
  • Implications : The target compound’s carboxylic acid may favor interactions with polar residues in proteins, differing from the urea-based kinase inhibition mechanism of 6h .

Phenoxy-Substituted Pyrazines and Related Scaffolds

Ethyl 2-Fluoro-5-(trifluoromethyl)nicotinate (CAS: 1227576-19-3)
  • Structure : Nicotinate ester with 2-fluoro-5-(trifluoromethyl) substitution.
  • Key Differences :
    • Pyridine vs. pyrazine core (diazine vs. single nitrogen).
    • Ester group instead of carboxylic acid.
  • Implications : Reduced acidity compared to the target compound; ester may improve oral bioavailability but limit ionic interactions .
Fluoromethoxy-Pyrazine Carboxamides (e.g., Compound 35 in )
  • Structure : Combines fluoromethoxy and pyrazine-2-carboxamide groups.
  • Key Differences: Fluoromethoxy substituent instead of trifluoromethylphenoxy. Carboxamide group enhances lipophilicity compared to carboxylic acid.
  • Implications: Fluorine placement (methoxy vs. phenoxy) alters electronic effects and steric accessibility .

Cytostatic and Antiproliferative Effects

  • Target Compound: Limited direct activity data, but structural analogs (e.g., 6h) show IC₅₀ values of 0.6–7.5 μM against cancer cell lines. The carboxylic acid group may reduce cytotoxicity to normal fibroblasts compared to urea-containing analogs .
  • Comparison with Sorafenib: Sorafenib analogs with trifluoromethylphenoxy groups (e.g., 6g, 6h) surpass sorafenib in potency, suggesting the phenoxy-trifluoromethyl motif enhances target engagement .

Physicochemical Properties

  • Solubility : Carboxylic acid improves aqueous solubility vs. amide/urea derivatives, which may require formulation optimization for bioavailability .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Pyrazine Substituent (Position 2) Phenoxy Substituent (Position 5) Key Functional Groups
Target Compound Carboxylic acid 2-Fluoro-5-(trifluoromethyl)phenoxy -COOH
5-(Trifluoromethyl)pyrazine-2-carboxylic acid Carboxylic acid None (trifluoromethyl at pyrazine C5) -COOH
Compound 6h () Cyclopentylamide 3-(4-Chloro-3-trifluoromethyl-phenyl)urea -CONH-, urea
Ethyl 2-Fluoro-5-(trifluoromethyl)nicotinate Ethyl ester None (substituents on pyridine) -COOEt

Biologische Aktivität

5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various signaling pathways. This article provides an overview of its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₁₂H₆F₄N₂O₃
  • CAS Number : 1255146-91-8
  • MDL Number : MFCD15731801
  • Hazard Classification : Irritant

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, where the pyrazine core is modified with various functional groups to enhance its biological properties. The presence of fluorine and trifluoromethyl groups is significant as they can influence the compound's lipophilicity and biological activity.

Antitumor Activity

Research has indicated that derivatives of pyrazine compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, studies on related compounds have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).

CompoundCell LineIC50 (µM)
Compound 9uA5490.35
Compound 9uMCF-73.24
Compound 9uPC-35.12

These findings suggest that modifications to the pyrazine structure can lead to enhanced inhibitory effects on cancer cell proliferation and may induce apoptosis in targeted cells .

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway. Inhibition of EGFR has been linked to reduced tumor growth and increased apoptosis in cancer cells, making it a critical target for cancer therapy .

Case Studies

  • Study on EGFR Inhibition :
    • A series of 5-trifluoromethyl derivatives were synthesized and evaluated for their ability to inhibit EGFR. The most potent compound demonstrated an IC50 value of 0.091 µM against EGFR kinase, indicating strong potential for therapeutic applications in cancer treatment .
  • Cell Cycle Arrest :
    • Further studies showed that certain derivatives could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in A549 cells. This suggests that these compounds may not only inhibit proliferation but also affect cell cycle dynamics, enhancing their therapeutic efficacy .

Q & A

Basic: What solvents and storage conditions are recommended for preparing stable stock solutions of 5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid?

Methodological Answer:
For solubility testing, dissolve the compound in DMSO at 50 mg/mL using ultrasonic agitation to ensure homogeneity . Stock solutions should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter durations (1 year). Aliquot solutions to avoid repeated freeze-thaw cycles, which may degrade the compound. Pre-screen solvents like methanol or acetonitrile for compatibility with downstream assays (e.g., HPLC) by comparing solubility via gravimetric analysis .

Basic: Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?

Methodological Answer:
Use a combination of:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify aromatic proton environments and trifluoromethyl group presence. Compare chemical shifts with analogous compounds (e.g., pyrazine derivatives in ).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₂H₇F₄N₂O₃) and rule out synthetic byproducts.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify carbonyl (C=O) and ether (C-O-C) stretches. Cross-reference with computational predictions (e.g., ACD/Labs Percepta in ) .

Advanced: How can synthetic yield be optimized for this compound under varying reaction conditions?

Methodological Answer:
Key parameters to optimize:

  • Base Selection: Test sodium hydroxide or potassium carbonate (as in ) to deprotonate the phenolic intermediate and facilitate nucleophilic substitution on the pyrazine ring.
  • Temperature Control: Perform reactions under reflux (e.g., 80–100°C) to enhance kinetics while avoiding thermal decomposition.
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product. Monitor yield vs. purity trade-offs via HPLC .

Advanced: What computational methods are suitable for predicting physicochemical properties and reactivity?

Methodological Answer:

  • ACD/Labs Percepta Platform: Predict logP, pKa, and solubility using QSPR models. Validate predictions against experimental data (e.g., ’s solubility in DMSO).
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites for reaction mechanism studies.
  • Molecular Dynamics (MD) Simulations: Model solvation effects in biological membranes or solvent systems to guide formulation design .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line purity, incubation time) to minimize variability.
  • Meta-Analysis: Compare datasets from and to identify outliers. Use statistical tools (e.g., Bland-Altman plots) to assess bias.
  • Mechanistic Validation: Perform knock-out/knock-in studies (e.g., CRISPR for target genes) to confirm compound specificity in conflicting models .

Basic: What are the critical steps for ensuring compound stability during biological testing?

Methodological Answer:

  • Light Sensitivity: Store solutions in amber vials to prevent photodegradation, especially for fluorinated aromatic systems.
  • pH Monitoring: Maintain physiological pH (7.4) in buffer systems to avoid hydrolysis of the carboxylic acid group.
  • Biological Matrix Compatibility: Pre-test compound stability in serum or cell culture media via LC-MS to detect degradation products .

Advanced: What strategies can resolve ambiguities in stereochemical assignments for derivatives?

Methodological Answer:

  • Chiral Chromatography: Use columns like Chiralpak® IG with hexane/isopropanol to separate enantiomers.
  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives (refer to ’s stereochemical data).
  • Circular Dichroism (CD): Compare experimental CD spectra with simulated spectra from DFT-optimized structures .

Basic: How can researchers validate the purity of synthesized batches for publication?

Methodological Answer:

  • HPLC-UV/ELSD: Use a C18 column with acetonitrile/water (+0.1% TFA) to achieve baseline separation of impurities.
  • Elemental Analysis: Confirm C, H, N, F content within ±0.4% of theoretical values.
  • Karl Fischer Titration: Quantify residual water content (<0.5% w/w) to meet journal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.